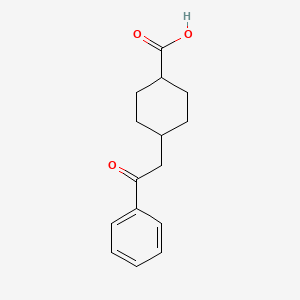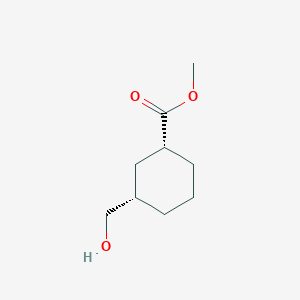
3-Iodo-4'-methylthiobenzophenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular formula of 3-Iodo-4’-methylthiobenzophenone is C14H11IOS. The molecular weight is 354.21 g/mol. The structure of this compound includes an iodine atom, a sulfur atom, and a methyl group attached to a benzophenone backbone.Physical And Chemical Properties Analysis
3-Iodo-4’-methylthiobenzophenone is a yellow crystalline powder. The molecular weight is 354.21 g/mol. Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.科学的研究の応用
Formation and Reactivity of Iodo-compounds in Water Treatment
Formation of Iodo-Trihalomethanes The formation of iodo-trihalomethanes (I-THMs), such as iodoform, during the oxidative treatment of iodide-containing waters can lead to taste and odor problems. This study highlights that HOI reacts with natural organic matter leading to the formation of I-THMs. The reactions of HOI with organic compounds and the kinetics of I-THM formation in natural waters treated with ozone, chlorine, or chloramine were investigated. The study suggests that the presence of substituted phenols and α-methyl carbonyl compounds increases the formation of CHI3, with resorcinol showing the highest yield of CHI3 (Bichsel & Gunten, 2000).
Toxicity and Occurrence of Iodinated Disinfection Byproducts
Occurrence and Toxicity of Iodo-Acids and Iodo-THMs This study focused on the occurrence and toxicity of iodo-acids and iodo-trihalomethanes (iodo-THMs) in chloraminated and chlorinated drinking waters from multiple cities in the United States and Canada. The study found that both iodo-acids and iodo-THMs were present in most water samples, and their levels were influenced by the disinfection method used. It was also discovered that compounds containing an iodo-group generally exhibit enhanced mammalian cell cytotoxicity and genotoxicity compared to their brominated and chlorinated analogues (Richardson et al., 2008).
Application in Organic Synthesis
Formation of Iodobenzene Derivatives The study reports the formation of iodine-substituted benzenes from 1-(methylthio)-3-tosylhexa-1,3-dien-5-ynes. The reaction with iodine was accelerated by UV irradiation, leading to high-to-excellent yields. This highlights a novel application of iodine-induced intramolecular cyclization in synthesizing iodobenzene derivatives (Matsumoto et al., 2008).
Synthesis of Selenophene Derivatives The study describes the synthesis of 2,3-dihydroselenophenes from homopropargyl selenides via electrophilic cyclization, using electrophiles like I2. This method provided a pathway to obtain cyclized products, including 3-iodoselenophenes, in high yields. The method's application in synthesizing 4-iodo-2,3-dihydroselenophenes and their use in further chemical reactions were also explored (Schumacher et al., 2010).
Advanced Chemical Studies and Applications
Chemistry of Polyvalent Iodine This review summarizes the developments in the chemistry of polyvalent iodine organic compounds, focusing on their oxidizing properties and environmental character. The review discusses the synthetic applications of iodine(III) and iodine(V) derivatives, their use in various oxidative transformations, and highlights areas of active interest and research in the field of polyvalent organoiodine chemistry (Zhdankin & Stang, 2008).
将来の方向性
While specific future directions for 3-Iodo-4’-methylthiobenzophenone were not found in the search results, it is noted that imidazole and benzimidazole compounds (which share structural similarities with this compound) are of significant interest in medicinal chemistry. Future research could explore novel chemical entities by combining both imidazole and benzimidazole scaffolds for the treatment of diverse diseases .
特性
IUPAC Name |
(3-iodophenyl)-(4-methylsulfanylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11IOS/c1-17-13-7-5-10(6-8-13)14(16)11-3-2-4-12(15)9-11/h2-9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPMYODBZYIZLNY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11IOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00641538 |
Source


|
| Record name | (3-Iodophenyl)[4-(methylsulfanyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00641538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Iodo-4'-methylthiobenzophenone | |
CAS RN |
890098-59-6 |
Source


|
| Record name | (3-Iodophenyl)[4-(methylsulfanyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00641538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![trans-2-[2-(4-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323890.png)
![trans-2-[2-(3-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323891.png)
![trans-2-[2-(4-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323892.png)
![trans-2-[2-(2-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323893.png)
![trans-2-[2-(2-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323896.png)
![trans-2-[2-Oxo-2-(2-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323897.png)
![trans-2-[2-Oxo-2-(3-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323898.png)
![cis-3-[2-(2-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323902.png)
![cis-3-[2-Oxo-2-(2-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323903.png)

![cis-4-[2-(2-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1323908.png)
![cis-4-[2-Oxo-2-(2-nitrophenyl)ethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1323910.png)
![cis-4-[2-Oxo-2-(4-nitrophenyl)ethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1323912.png)
